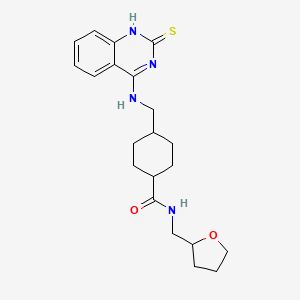

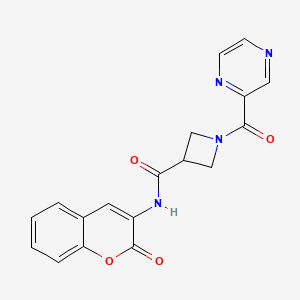

![molecular formula C26H24N4O4S B2520273 N-phényl-3-[2-({[(3,4-diméthoxyphényl)carbamoyl]méthyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115565-39-3](/img/structure/B2520273.png)

N-phényl-3-[2-({[(3,4-diméthoxyphényl)carbamoyl]méthyl}sulfanyl)-1H-imidazol-1-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as amide, thioether, and imidazole. These functional groups are known to contribute to the binding affinity of small molecules to biological targets, such as enzymes and receptors.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that require careful planning and execution. For example, the synthesis of related compounds has been reported using various starting materials and reagents. In one case, a compound with a dimethoxybenzyl moiety was synthesized and used as an N-protecting group, which could be removed using specific reagents like DDQ . Similarly, the synthesis of imidazole derivatives can involve the reaction of aminoquinolines with isothiocyanates, leading to novel compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, NMR, and computational methods like DFT calculations. For instance, the crystal structure of a related imidazole derivative was determined, showing that it crystallizes in a specific space group with defined unit-cell parameters . Similarly, the structure of a benzamide derivative was characterized by single-crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on molecular geometry . These techniques could be employed to analyze the molecular structure of "3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide".

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall molecular structure. For example, imidazolium-1-yl)phenolates, which share a similar imidazole ring to the compound of interest, can undergo tautomerization to form N-heterocyclic carbenes, which can then react with other reagents to form various complexes . Additionally, the reactivity of thiobenzamide derivatives with diazo compounds has been studied, leading to the formation of heterocyclic compounds through electrocyclization reactions . These studies provide insights into the types of chemical reactions that "3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical applications. These properties are often determined experimentally and can be influenced by the compound's molecular structure. For instance, the introduction of a 3,4-dimethoxybenzyl group as a protecting group can affect the solubility and reactivity of the protected compound . The electronic properties, such as HOMO/LUMO profiles, can also be calculated using computational chemistry methods, providing further insights into the compound's reactivity . Understanding these properties is essential for the development of new pharmaceuticals or materials.

Applications De Recherche Scientifique

- Conclusion: DQ-2511 est un composé anti-ulcéreux prometteur affectant les facteurs agressifs et défensifs de la muqueuse gastrique .

- Impact potentiel: En inhibant NF-κB, ce composé pourrait moduler les réponses cellulaires et avoir un impact sur la thérapie contre le cancer .

- Potentiel thérapeutique: Ces dérivés pourraient contribuer au traitement des maladies métaboliques et immunologiques .

Effets anti-ulcéreux

Inhibition de NF-κB

Modulation nucléaire des rétinoïdes

Neuroinflammation et troubles cérébraux

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4S/c1-33-22-12-11-20(16-23(22)34-2)28-24(31)17-35-26-27-13-14-30(26)21-10-6-7-18(15-21)25(32)29-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPMTTDNUJIINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

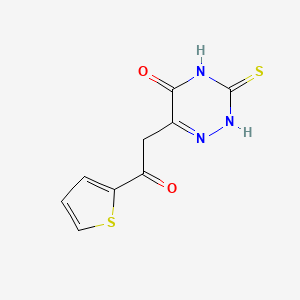

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)

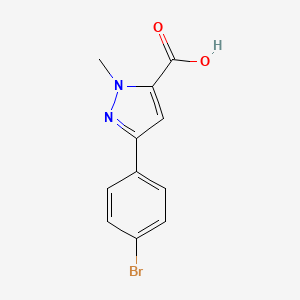

![N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2520194.png)

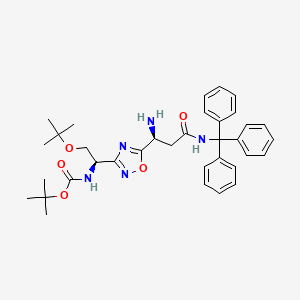

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)

![4-methyl-3-nitro-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2520203.png)

![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)